molecular formula C9H9N3 B8425818 2-(4-Pyridylmethyl)-imidazole

2-(4-Pyridylmethyl)-imidazole

Cat. No. B8425818
M. Wt: 159.19 g/mol
InChI Key: UZLFHDUASYXLRJ-UHFFFAOYSA-N
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Patent
US04605744

Procedure details

The mixture of 2-(4-pyridylmethyl)-imidazoline (6.6 g, 0.04M) and Raney-Nickle (3 g) was heated initially at 210° C. and gradually raised to 250° C. in 15 min. After the reaction, the reaction was dissolved in ethanol (50 ml) and filtered to remove the catalyst. The filtrate was stripped to dryness and distilled (0.25 mmHg, 180° C.) to give 2-(4-pyridylmethyl)-imidazole (4.1 g, 62% yield).
Name
2-(4-pyridylmethyl)-imidazoline
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[NH:9][CH2:10][CH2:11][N:12]=2)=[CH:3][CH:2]=1>C(O)C.[Ni]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[NH:12][CH:11]=[CH:10][N:9]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
2-(4-pyridylmethyl)-imidazoline
Quantity
6.6 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC=1NCCN1
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually raised to 250° C. in 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
DISTILLATION
Type
DISTILLATION
Details
distilled (0.25 mmHg, 180° C.)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CC=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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